3-chloro-N-(4-methoxyphenyl)benzamide

Description

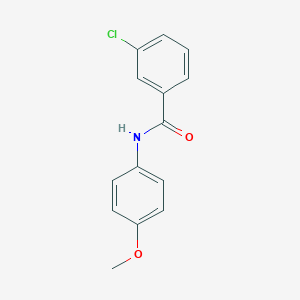

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASYJKCQPDJQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Benzamide Derivatives in Organic Chemistry

Benzamide (B126) derivatives are organic compounds containing the benzoyl group (C₆H₅CO) linked to a nitrogen atom. This structural unit is a cornerstone in synthetic organic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.

The amide bond is exceptionally stable and participates in hydrogen bonding, allowing benzamide derivatives to interact effectively with biological targets like enzymes and receptors. Consequently, this class of compounds exhibits a broad spectrum of pharmacological activities. Numerous commercial drugs are substituted benzamides, underscoring their therapeutic importance. nih.gov

Examples of Biologically Active Benzamide Derivatives

| Compound Name | Therapeutic Class | Primary Biological Activity |

|---|---|---|

| Metoclopramide | Antiemetic, Prokinetic | Dopamine (B1211576) D2 receptor antagonist |

| Moclobemide | Antidepressant | Reversible inhibitor of monoamine oxidase A (MAO-A) |

| Entinostat | Anticancer | Histone deacetylase (HDAC) inhibitor |

| Raclopride | Antipsychotic | Selective dopamine D2 receptor antagonist |

| Imatinib | Anticancer | Tyrosine kinase inhibitor |

Scope and Relevance of Research on Halogenated and Methoxylated Benzamides

The specific placement of halogen and methoxy (B1213986) groups on the benzamide (B126) framework, as seen in 3-chloro-N-(4-methoxyphenyl)benzamide, is a deliberate strategy in modern drug design to fine-tune a molecule's properties.

Halogenated Benzamides: The introduction of halogen atoms, such as chlorine, is a common tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov Halogens can improve metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, their lipophilicity can aid in membrane permeability and cellular uptake. researchgate.net More recently, the role of halogens in forming "halogen bonds"—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site—has been recognized as a key factor in improving ligand affinity and selectivity. researchgate.netnih.gov

Methoxylated Benzamides: The methoxy group (-OCH₃) is another functionally significant substituent. It is an electron-donating group that can influence a molecule's electronic properties and binding interactions. nih.gov Unlike many other functional groups used to enhance potency, the methoxy group is not highly lipophilic, which is advantageous for maintaining favorable drug-like properties. tandfonline.com It can act as a hydrogen bond acceptor and is often used by medicinal chemists as a "scout" to explore protein pockets for potential binding interactions. tandfonline.com Studies on certain benzamide derivatives have shown that the presence of a methoxy group can dramatically improve binding affinity and selectivity for specific biological targets. researchgate.net For instance, the addition of a para-methoxy group to a benzamide-isoquinoline derivative was found to improve its selectivity for the sigma-2 receptor by over 600-fold. nih.gov

Historical Development of Benzamide Synthesis and Structural Studies General

Direct Amidation and Coupling Reactions

The most straightforward methods for synthesizing this compound involve the direct formation of the amide bond between a carboxylic acid derivative and an aniline (B41778).

Synthesis via Acyl Chlorides and Anilines

A common and effective method for preparing this compound is the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline. This reaction is typically performed in the presence of a base, such as triethylamine (B128534), in an organic solvent like dichloromethane (B109758) or chloroform (B151607). The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. This approach is a specific example of the broader class of reactions between acyl chlorides and amines, which is a fundamental and widely used method for amide synthesis due to its efficiency and the high reactivity of acyl chlorides. hud.ac.uk

Similarly, related analogues can be synthesized using this methodology. For instance, the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in chloroform at reflux temperature produces 4-chloro-N-(3-methoxyphenyl)benzamide in high yield. nih.gov The general procedure involves stirring a solution of the appropriate acyl chloride and amine in a suitable solvent, often with cooling, followed by workup to isolate the amide product. hud.ac.uk

| Reactant 1 | Reactant 2 | Product |

| 3-Chlorobenzoyl chloride | 4-Methoxyaniline | This compound |

| 4-Chlorobenzoyl chloride | 3-Methoxyaniline | 4-Chloro-N-(3-methoxyphenyl)benzamide |

Carbodiimide Coupling Approaches for Amide Formation

Carbodiimide-mediated coupling represents another significant strategy for the formation of the amide bond in this compound. This approach involves the reaction of 3-chlorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). google.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Often, an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) is added to the reaction mixture. google.com The process involves an initial addition reaction between the carboxylic acid and the carbodiimide, which then converts to a more stable ester with the activating agent. This activated ester subsequently reacts with the amine to form the desired amide. google.com This method is widely employed in organic synthesis for its mild reaction conditions and broad applicability.

Indirect Synthetic Routes and Precursor Chemistry

Beyond direct coupling, this compound can also be formed through more complex chemical transformations, including as a degradation product or from the rearrangement of heterocyclic precursors.

Formation as a Degradation Product in Complex Chemical Systems

Interestingly, there is evidence to suggest that N-arylbenzamides, a class of compounds to which this compound belongs, can be formed as degradation products from more complex molecules. For example, studies on the degradation of the anti-inflammatory drug indomethacin (B1671933) have identified related benzamide (B126) structures among its breakdown products. While not a primary synthetic route, this highlights a potential pathway for the compound's formation in certain chemical environments.

Conversion from Related Nitrogen-Containing Heterocycles

The synthesis of N-arylbenzamides can also be achieved through the ring-opening reactions of nitrogen-containing heterocycles like benzoxazinones. organic-chemistry.org The aminolysis of a 2-substituted-4H-3,1-benzoxazin-4-one with primary or secondary amines can yield the corresponding amide derivatives. raco.cat This method provides an alternative route to the target molecule, starting from a pre-formed heterocyclic system. The synthesis of benzoxazinones themselves can be accomplished through various methods, including the cyclization of N-acylanthranilic acids. raco.cat

Modern Synthetic Techniques

The field of organic synthesis is continually evolving, with the development of new techniques that offer advantages in terms of efficiency, selectivity, and environmental impact. numberanalytics.com

Modern approaches to amide synthesis that could be applied to the preparation of this compound include:

Catalytic Amidation: Transition metal catalysts, such as those based on palladium, copper, and nickel, can facilitate amide bond formation under milder conditions. numberanalytics.com Organocatalysis, using small organic molecules, also presents a less toxic and more cost-effective alternative. numberanalytics.com

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for amide synthesis.

Visible-Light Photoredox Catalysis: This emerging technique uses visible light to initiate controlled radical reactions under mild conditions, providing a sustainable platform for amide synthesis. nih.gov

Biocatalysis: Enzymes like lipases and amidases offer a highly selective and environmentally friendly method for amide formation under mild conditions. numberanalytics.com

A notable recent development is the cobalt-catalyzed synthesis of amides from alkenes and amines, promoted by light. unc.edu This atom-economical approach uses an inexpensive cobalt carbonyl catalyst and can be performed under mild conditions, sometimes even without a solvent, aligning with the principles of green chemistry. unc.edu

Ultrasound-Assisted Synthesis Methodologies for Benzamide-Containing Heterocycles

The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a green and efficient alternative to conventional heating methods. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. These conditions can significantly accelerate reaction rates, improve yields, and often lead to cleaner products with shorter reaction times. In the context of synthesizing benzamide-containing heterocycles, such as this compound and its analogues, ultrasound-assisted methodologies offer a promising avenue for environmentally benign and efficient chemical transformations.

Research into the sonochemical synthesis of complex organic molecules has demonstrated its utility in various reactions, including the formation of amide bonds and the construction of heterocyclic rings. For instance, the synthesis of a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has been successfully achieved using an ultrasound-assisted approach. nih.govnih.govsciforum.netmdpi.com This method proved to be significantly more efficient than traditional methods, such as stirring at room temperature or refluxing, by drastically reducing the reaction time from several hours to just a couple of hours. sciforum.net

The general strategy for such syntheses often involves the use of an ultrasonic bath or a probe sonicator to irradiate the reaction mixture. The choice of solvent can be crucial, with studies showing that solvents like dimethylformamide (DMF) can be effective for these types of reactions. nih.govsciforum.net The power and frequency of the ultrasound are also important parameters that can be optimized to maximize the yield and efficiency of the reaction. nih.gov

One notable study compared conventional and ultrasound-assisted methods for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide. The results, as summarized in the table below, clearly illustrate the advantages of the sonochemical approach.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Method | Solvent | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| Stirring | DMF | Triethylamine | 20-28 h | - |

| Reflux | DMF | Triethylamine | 8-10 h | - |

| Ultrasound | DMF | Triethylamine | 2 h | Good |

Data derived from a study on the synthesis of a 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivative. sciforum.net

Furthermore, the principles of green chemistry are well-aligned with the use of sonochemistry. The reduced energy consumption, potential for using less hazardous solvents, and improved reaction efficiency contribute to a more sustainable synthetic process. nih.govsciforum.net The application of ultrasound has also been explored in one-pot, multi-component reactions for the synthesis of various heterocyclic systems, showcasing its versatility. nih.govmdpi.comorganic-chemistry.org For example, the synthesis of novel isoxazolines bearing sulfonamides has been achieved with good to excellent yields and shorter reaction times under sonication. nih.gov

While a direct ultrasound-assisted synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful application of this methodology to structurally similar compounds, particularly those containing a chloro-substituted benzamide framework, strongly suggests its feasibility. The general procedure would likely involve the reaction of 3-chlorobenzoic acid or its activated derivative with 4-methoxyaniline under ultrasonic irradiation, potentially with a suitable catalyst and solvent system optimized for this specific transformation. The research findings for analogous compounds provide a solid foundation and a clear strategic direction for developing an efficient, ultrasound-promoted synthesis of this compound.

Table 2: Examples of Ultrasound-Assisted Synthesis of Benzamide Analogues and Related Heterocycles

| Reactants | Product | Ultrasound Conditions | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-N'-(4-hydroxybenzylidene) benzohydrazide, Chloroacetyl chloride | 4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide | Ultrasonic Bath | DMF | 2 h | Good |

| Aldehydes, Hydroxylamine hydrochloride, Alkenes | Isoxazoline-linked sulfonamides | 80 W, 47 kHz | EtOH-water | - | Good to Excellent |

This table presents data from studies on related compounds to illustrate the general conditions and outcomes of ultrasound-assisted synthesis in this chemical space. nih.govsciforum.netnih.gov

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone of chemical analysis, allowing for the non-destructive investigation of molecular features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift influenced by solvent and concentration. Protons on the two aromatic rings would resonate in the downfield region (typically 6.5-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. Each unique carbon atom in the molecule, including the two aromatic rings, the carbonyl group (C=O), and the methoxy group, would produce a distinct signal. The carbonyl carbon is characteristically found far downfield. While specific spectral data for this compound is not detailed in the provided literature, data from analogous benzamides supports these general principles of structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| Amide | N-H | 8.0 - 9.5 | Broad Singlet |

| Aromatic Rings | Ar-H | 6.8 - 8.0 | Multiplets, Doublets |

| Methoxy | -OCH ₃ | 3.8 - 4.0 | Singlet |

| Carbonyl | C =O | 160 - 170 | N/A |

| Aromatic Rings | Ar-C | 110 - 160 | N/A |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecular functional groups by probing their vibrational modes. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.

In the IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups. The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. nih.govacs.org The C=O stretching vibration (known as the Amide I band) is a strong, prominent peak usually found around 1630-1680 cm⁻¹. nih.gov Additionally, C-O stretching from the methoxy group and the ether linkage would be visible in the 1000-1300 cm⁻¹ region. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range. Analysis of a similar compound, 3,4,5-trimethoxybenzamide, shows characteristic peaks in these expected regions. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |

| C-N Stretch | Amide | 1200 - 1400 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound (C₁₅H₁₄ClNO₃), the monoisotopic mass is calculated to be 291.06622 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. Common adducts such as [M+H]⁺ (m/z 292.07350) and [M+Na]⁺ (m/z 314.05544) are also frequently observed, which help in confirming the molecular weight. uni.lu The molecule can also fragment at the amide bond, yielding ions corresponding to the benzoyl and anisidine moieties, which further aids in structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₅H₁₄ClNO₃⁺ | 291.06567 |

| [M+H]⁺ | C₁₅H₁₅ClNO₃⁺ | 292.07350 |

| [M+Na]⁺ | C₁₅H₁₄ClNaNO₃⁺ | 314.05544 |

| [M-H]⁻ | C₁₅H₁₂ClNO₃⁻ | 290.05894 |

Data predicted for the isomeric compound 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide. uni.lu

Single-Crystal X-ray Diffraction Studies of Benzamide Analogues

While specific crystal data for this compound is not available in the searched literature, extensive studies on closely related benzamide analogues provide profound insights into the expected solid-state structure, molecular conformation, and intermolecular interactions.

The solid-state architecture of benzamides is governed by a network of non-covalent interactions. These interactions dictate the crystal's stability and physical properties.

N-H···O Hydrogen Bonding: The most dominant interaction in benzamide crystals is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) of an adjacent molecule (acceptor). mdpi.comresearchgate.net In the crystal structure of 4-chloro-N-(3-methoxyphenyl)benzamide, these N-H···O hydrogen bonds link molecules into infinite chains. nih.gov This is a classic and robust "synthon" in crystal engineering of amide-containing compounds.

C-H···O Hydrogen Bonding: Weaker C-H···O hydrogen bonds also play a crucial role. nih.govnih.gov These interactions, involving aromatic C-H groups and carbonyl or methoxy oxygens, help to organize the primary N-H···O bonded chains into more complex two-dimensional layers and three-dimensional networks. nih.gov

The interplay of these varied intermolecular forces—strong N-H···O bonds forming the primary structure, supported by weaker C-H···O interactions and π-π stacking—creates a highly organized and stable three-dimensional crystalline superstructure. mdpi.comias.ac.in

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-N-(3-methoxyphenyl)benzamide |

| 3-chloro-N-(2-fluorophenyl)benzamide |

| 3,4,5-trimethoxybenzamide |

| N-H···O |

Dihedral Angle Analysis and Planarity of Aromatic Rings

While specific crystallographic data for this compound is not available, analysis of its structural isomers and related compounds provides significant insight into the expected conformational behavior. The substitution pattern on both phenyl rings plays a crucial role in dictating the final dihedral angle.

For instance, in the isomeric compound 2-chloro-N-(4-methoxyphenyl)benzamide , the chloro- and methoxy-substituted benzene (B151609) rings are nearly orthogonal to each other, exhibiting a dihedral angle of 79.20 (3)°. nih.gov This significant twist is attributed to the steric hindrance imposed by the ortho-chloro substituent. The chloro-substituted ring and the methoxy-substituted ring in this molecule make angles of 45.9 (3)° and 33.5 (3)°, respectively, with the plane of the amide bridge. nih.gov

Conversely, a different isomer, 4-chloro-N-(3-methoxyphenyl)benzamide , shows a much more planar conformation. nih.gov In its crystal structure, two independent molecules are present in the asymmetric unit, with dihedral angles between the benzene rings of 11.92 (6)° and 12.80 (7)°. nih.gov This near-planarity suggests a lower steric clash between the substituents in this particular arrangement.

In the parent compound, N-(4-methoxyphenyl)benzamide , the aryl rings are reported to be tilted by approximately 60° with respect to each other in the crystal structure, a value that rises to 67.4 (1)°. iucr.org Density Functional Theory (DFT) calculations for an isolated molecule predicted a similar angle of 66.8°. iucr.org This indicates that both crystal packing forces and inherent electronic effects contribute to the observed conformation.

The planarity is not only defined by the angle between the two rings but also by the relationship between the rings and the amide group. In a different, though related, structure, 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide , the amide group is almost perpendicular to the benzene ring, with a dihedral angle of 85.66 (9)°. researchgate.net

These findings from related structures suggest that the dihedral angles in this compound are likely to represent a conformation that balances steric and electronic effects, likely resulting in a non-planar arrangement. The precise angle would be influenced by the interplay of the 3-chloro substituent on the benzoyl ring and the 4-methoxy group on the aniline ring.

The following tables summarize the dihedral angle data from the analyzed structural analogs.

Table 1: Dihedral Angles Between Aromatic Rings in Substituted Benzamides

| Compound Name | Substituent Positions | Dihedral Angle (°) | Reference |

| 2-chloro-N-(4-methoxyphenyl)benzamide | 2-chloro, 4'-methoxy | 79.20 (3) | nih.gov |

| 4-chloro-N-(3-methoxyphenyl)benzamide | 4-chloro, 3'-methoxy | 11.92 (6) / 12.80 (7) | nih.gov |

| N-(4-methoxyphenyl)benzamide | Unsubstituted, 4'-methoxy | 67.4 (1) | iucr.org |

This table presents the measured dihedral angles between the two phenyl rings in different isomers and the parent compound, highlighting the influence of substituent position on molecular planarity.

Table 2: Dihedral Angles of Aromatic Rings Relative to the Amide Plane

| Compound Name | Ring | Dihedral Angle with Amide Plane (°) | Reference |

| 2-chloro-N-(4-methoxyphenyl)benzamide | Chloro-substituted ring | 45.9 (3) | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)benzamide | Methoxy-substituted ring | 33.5 (3) | nih.gov |

| 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide | Benzene ring | 85.66 (9) | researchgate.net |

This table shows the orientation of the individual aromatic rings relative to the central amide linkage, providing further detail on the molecules' three-dimensional structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a important tool in the computational study of molecular systems. For derivatives of benzamide (B126), DFT calculations are routinely used to predict a variety of properties that are in good agreement with experimental data.

The first step in the computational analysis of 3-chloro-N-(4-methoxyphenyl)benzamide involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Studies on closely related benzamide structures, such as N-(4-methoxyphenyl)benzamide, have utilized DFT calculations to predict their geometry in isolation, which can then be compared to experimentally determined crystal structures iucr.org.

For N-(4-methoxyphenyl)benzamide, DFT calculations have shown that the molecule is not perfectly planar. The phenyl and the para-substituted phenyl rings are tilted with respect to each other. In the case of N-(4-methoxyphenyl)benzamide, the calculated tilt angle between the aryl rings was found to be around 30° in the isolated state, while in the crystal structure, it was observed to be approximately 67.4 (1)° iucr.org. This difference highlights the influence of crystal packing forces on the molecular conformation. It is expected that this compound would exhibit similar conformational behavior, with the two aromatic rings adopting a non-coplanar orientation. The presence of the chlorine atom on the benzoyl ring may introduce minor changes to the bond lengths and angles compared to the unsubstituted analog.

Table 1: Comparison of DFT-Calculated and Experimental Dihedral Angles in a Related Benzamide (Note: Data for N-(4-methoxyphenyl)benzamide is presented as a proxy due to the absence of specific literature for this compound)

| Parameter | DFT Calculation (Isolated Molecule) | Experimental (Crystal Structure) |

| Tilt Angle between Aryl Rings | ~30° | 67.4 (1)° |

Source: Adapted from a study on N-(4-methoxyphenyl)benzamide iucr.org.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands.

For a molecule like this compound, the vibrational spectrum would be characterized by several key stretching and bending modes. For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide group is another prominent band, usually appearing around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-Cl stretching frequency would be found at lower wavenumbers.

In a computational study of 4-chloro-N,N-diphenylbenzamide, DFT calculations were used to ascertain various structural and geometrical parameters niscpr.res.in. Similar methodologies applied to this compound would allow for a detailed assignment of its experimental IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental values.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzamide Structure (Note: These are general ranges and specific values for this compound would require dedicated DFT calculations.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-O-C Stretch (Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

| C-Cl Stretch | 600 - 800 |

The analysis of the frontier molecular orbitals, HOMO and LUMO, is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO might be distributed over the benzoyl moiety, influenced by the electron-withdrawing chloro and carbonyl groups.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the region around the chlorine atom would be expected to show negative potential, while the amide hydrogen (N-H) would exhibit a region of positive potential.

Table 3: Expected Electronic Properties from DFT Calculations (Note: The values are hypothetical and serve to illustrate the type of data obtained from such analyses.)

| Property | Expected Value/Description |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 eV |

| MEP Negative Region | Carbonyl oxygen, chlorine atom |

| MEP Positive Region | Amide hydrogen |

Intermolecular Interaction Energy Calculations

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. Theoretical calculations can quantify these interactions and provide a deeper understanding of the crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) the surface is calculated. These values are plotted on a 2D graph, known as a fingerprint plot, which provides a summary of all intermolecular contacts.

In the crystal structure of benzamides, hydrogen bonding plays a critical role. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of chains or dimers. In the case of 4-chloro-N-(3-methoxyphenyl)benzamide, N-H···O hydrogen bonds link molecules into chains nih.gov. It is highly probable that this compound also forms such hydrogen-bonded networks.

Prediction of Chemical Reactivity and Stability Indices

Theoretical calculations are instrumental in predicting the chemical behavior of molecules. For this compound, computational studies provide insights into its reactivity and stability, guiding further experimental work.

Fukui Functions and Dual Descriptor Analysis

At the time of this writing, specific studies detailing Fukui functions and dual descriptor analysis for this compound are not available in the surveyed scientific literature. This type of analysis, rooted in density functional theory (DFT), is crucial for identifying the electrophilic, nucleophilic, and radical attack susceptibility of different atomic sites within a molecule.

Fukui functions (f(r)) quantify the change in electron density at a specific point when the total number of electrons in the system changes. The dual descriptor (Δf(r)) further refines this by indicating whether a site is more likely to act as an electrophile or a nucleophile. Although explicit data for the title compound is absent, related computational studies on similar benzamide derivatives have utilized these tools to elucidate their reactivity patterns. Future theoretical investigations on this compound would benefit from the calculation of these descriptors to map out its reactive sites.

Atomic Charge Distributions (e.g., Mulliken Population, Natural Bond Orbital (NBO) Theory)

The distribution of electron density within a molecule is fundamental to understanding its polarity, stability, and intermolecular interactions. While specific Mulliken population or Natural Bond Orbital (NBO) analysis data for this compound is not presently published, the principles of these theories can be described.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the partitioning of the electron density. NBO theory provides a more intuitive chemical picture by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering insights into hybridization and charge distribution. wisc.eduuba.ar For instance, in a molecule like this compound, NBO analysis would be expected to reveal the delocalization of electron density in the aromatic rings and the amide group, as well as the polarization of bonds due to the electronegative chlorine, oxygen, and nitrogen atoms.

Although detailed computational studies on the title compound are not available, research on structurally similar molecules such as 4-chloro-N-(3-methoxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide has been conducted. doaj.orgiucr.orgiucr.org These studies often employ DFT calculations to investigate molecular geometry and crystal packing, which are influenced by atomic charges. iucr.orgiucr.orgnih.govnih.gov

Chemical Reactivity and Transformation Pathways

Degradation Mechanisms and Byproduct Formation

Identification of 3-chloro-N-(4-methoxyphenyl)benzamide as a Specific Degradation Product

The compound this compound can be identified as a plausible degradation product arising from more complex parent molecules, such as certain benzanilide (B160483) fungicides or herbicides. These parent compounds often feature additional chemical moieties that are susceptible to environmental or metabolic breakdown, leaving the stable benzamide (B126) core. The degradation of such pesticides in the environment is a critical area of study, as the resulting byproducts may retain or exhibit different toxicological profiles than the original compound. acs.orgthieme-connect.comrsc.orgnih.gov The identification of degradation products like this compound is typically achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.org

Proposed Pathways and Conditions Leading to Compound Formation via Degradation

The formation of this compound as a degradation byproduct can occur through several environmental and metabolic pathways, primarily hydrolysis and photolysis. acs.orgnih.govuc.pt

Hydrolysis: The amide bond in many pesticides is susceptible to hydrolysis, which is the cleavage of the bond by the addition of a water molecule. libretexts.org This process can be catalyzed by acids or bases. libretexts.org In the environment, this can occur in soil and aquatic systems. For a parent pesticide containing the this compound structure, hydrolysis of other functional groups on the molecule would lead to its formation. For instance, if the parent molecule had an ester linkage elsewhere, its hydrolysis would leave the benzamide structure intact. The rate of hydrolysis is dependent on pH and temperature. libretexts.orgarkat-usa.org

Photolysis: Sunlight can provide the energy to break chemical bonds in a process known as photolysis or photodegradation. nih.govuc.pt Pesticides on plant surfaces or in the upper layers of soil and water are particularly susceptible to this process. nih.gov The energy from ultraviolet (UV) radiation can lead to the cleavage of weaker bonds in a parent molecule, potentially leading to the formation of the more stable this compound. For example, a study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) showed the formation of 2-chlorobenzamide (B146235) as a major product. acs.org A similar cleavage in a larger molecule containing the this compound moiety is a plausible pathway for its formation.

Microbial Degradation: Microorganisms in the soil and water can utilize pesticides as a source of carbon and nitrogen, breaking them down into simpler compounds. nih.govnih.gov The enzymatic machinery of these microbes can catalyze a variety of reactions, including oxidation, reduction, and hydrolysis, which could lead to the formation of this compound from a more complex parent structure. For instance, studies on benzimidazole (B57391) fungicides have shown that microbes can degrade them into various metabolites. nih.govnih.govmdpi.com

Table 1: Proposed Degradation Pathways for the Formation of this compound

| Degradation Pathway | Description | Key Environmental Factors |

| Hydrolysis | Cleavage of chemical bonds by the addition of water, often targeting more labile functional groups on a parent molecule, leaving the stable benzamide core. libretexts.orgarkat-usa.org | pH, Temperature, Water Availability |

| Photolysis | Degradation initiated by the absorption of light energy, leading to the breaking of chemical bonds. nih.govuc.pt | Sunlight Intensity (UV radiation), Presence of Photosensitizers |

| Microbial Degradation | Enzymatic breakdown of a parent compound by microorganisms in soil and water. nih.govnih.gov | Microbial Population and Diversity, Nutrient Availability, Oxygen Levels |

Reaction Mechanisms in Synthetic Transformations Involving Benzamides

Benzamides, including this compound, are important intermediates in organic synthesis. Their reactivity is centered around the amide bond and the aromatic rings.

Insights into Amide Bond Formation Mechanisms

The synthesis of this compound itself involves the formation of an amide bond, a fundamental reaction in organic chemistry. benthamdirect.comrsc.orgresearchgate.net The most common method is the reaction of an activated carboxylic acid derivative (like an acyl chloride) with an amine. libretexts.org

The generally accepted mechanism for the reaction between an acyl chloride (e.g., 3-chlorobenzoyl chloride) and an amine (e.g., p-anisidine) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, often a tertiary amine like triethylamine (B128534), is typically added to neutralize the generated hydrochloric acid, driving the reaction to completion. libretexts.org

Recent advancements in amide synthesis focus on more sustainable methods, including direct amidation of carboxylic acids using catalysts and visible-light-mediated syntheses. thieme-connect.comrsc.orgmdpi.comacs.orgacs.orgrsc.org

Mechanistic Aspects of Cycloaddition Reactions in Benzamide-Containing Systems (e.g., [2+2] ketene-imine cycloaddition for azetidinone derivatives)

While this compound itself is not an imine, its structural components can be part of molecules that undergo cycloaddition reactions. A key example is the Staudinger [2+2] ketene-imine cycloaddition, which is a powerful method for the synthesis of β-lactams (azetidinones), the core structural motif of penicillin and other antibiotics. nih.govwikipedia.org

The Staudinger synthesis involves the reaction of a ketene (B1206846) with an imine. wikipedia.org The mechanism is generally understood to be a two-step process. benthamdirect.comresearchgate.netacs.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene. organic-chemistry.orgrsc.org This forms a zwitterionic intermediate. rsc.orgrsc.org

Ring Closure: The zwitterionic intermediate then undergoes an electrocyclic ring closure to form the four-membered β-lactam ring. rsc.orgacs.org The stereochemistry of the final product (cis or trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org The electronic properties of the substituents on both the ketene and the imine can influence the rate of these competing pathways. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis-β-lactam. organic-chemistry.org

Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. researchgate.net Therefore, a synthetic route to a β-lactam could involve a molecule containing a benzamide moiety that is transformed into an imine, which then reacts with a ketene.

Table 2: Key Steps in the Staudinger [2+2] Ketene-Imine Cycloaddition

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The nitrogen atom of the imine attacks the central carbon of the ketene. organic-chemistry.orgrsc.org | Zwitterionic Intermediate |

| 2. Ring Closure | The zwitterionic intermediate undergoes an electrocyclic reaction to form the four-membered ring. rsc.orgacs.org | β-Lactam (Azetidinone) |

Derivatives, Analogues, and Structure Activity Relationship Studies Academic Context

Design and Synthesis of Substituted Benzamide (B126) Analogues

The rational design of analogues of 3-chloro-N-(4-methoxyphenyl)benzamide is a key strategy for probing structure-activity relationships (SAR). Synthetic efforts are directed at creating libraries of related compounds where specific parts of the molecule are systematically varied.

Modifications to the 3-chlorobenzoyl portion of the molecule are crucial for modulating electronic properties, steric hindrance, and hydrogen bonding capabilities, which in turn influence interactions with biological targets. Research has shown that replacing or adding substituents to this ring can significantly impact activity. For instance, studies on related benzamide series have demonstrated that introducing groups like halogens (e.g., fluorine), nitro, or sulfamoyl moieties can alter the compound's potency and selectivity as an enzyme inhibitor. nih.govnih.gov

One common strategy involves shifting the position of the chlorine atom or introducing additional substituents. For example, the synthesis of 2-chloro and 4-chloro isomers allows for an investigation into the spatial requirements of the binding pocket. Furthermore, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, or electron-donating groups can fine-tune the electronic nature of the benzoyl ring, which can be critical for binding affinity. nih.gov A series of 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, highlighting the importance of substitution at this position. nih.gov

Table 1: Examples of Structural Modifications on the Benzoyl Moiety of Benzamide Analogues

| Modification Type | Example Substituent(s) | Rationale / Potential Impact |

|---|---|---|

| Halogenation | F, additional Cl, I | Modulates lipophilicity and electronic properties; can form halogen bonds with target macromolecules. |

| Nitration | NO₂ | Introduces a strong electron-withdrawing group; potential for hydrogen bonding. |

| Alkylation/Acylation | CH₃, CF₃ | Alters steric profile and lipophilicity; CF₃ is a strong electron-withdrawing group. |

| Hydroxylation/Alkoxylation | OH, OCH₃ | Adds hydrogen bond donor/acceptor capabilities. |

| Sulfonamidation | SO₂NHR | Introduces a bulky, polar group capable of extensive hydrogen bonding. |

Studies on related N-aryl benzamides have explored the impact of replacing the methoxy (B1213986) group with other substituents or altering its position (e.g., to the 2- or 3-position). mdpi.com Analogues have been synthesized where the entire phenyl ring is substituted with different alkyl or aryl groups. For instance, SAR studies on benzamide derivatives as acetylcholinesterase inhibitors revealed that the substitution pattern on the N-aryl ring markedly influenced inhibitory activity. nih.govtandfonline.com In a separate study, the introduction of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) onto the N-phenyl ring was shown to enhance inhibitory activity against certain enzymes. nih.gov

Table 2: Examples of Structural Modifications on the N-Phenyl Amide Moiety

| Modification Type | Example Substituent(s) | Rationale / Potential Impact |

|---|---|---|

| Positional Isomerism | 2-methoxyphenyl, 3-methoxyphenyl | Probes spatial tolerance of the binding site. |

| Demethylation/Alkylation | OH, O-Ethyl, O-Propyl | Modifies hydrogen bonding capacity and lipophilicity. |

| Halogenation | F, Cl | Alters electronic properties and membrane permeability. |

| Nitration/Amination | NO₂, NH₂ | Introduces electron-withdrawing or -donating groups and hydrogen bonding sites. |

| Ring Replacement | Pyridyl, Thiazolyl | Introduces heteroatoms to modulate solubility and create new interaction points. |

To explore novel chemical space and introduce conformational rigidity, the benzamide scaffold is often used as a precursor for the synthesis of fused heterocyclic systems.

Azetidinones : 2-Azetidinones, also known as β-lactams, are synthesized from benzamide-derived precursors. A common synthetic route is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com Typically, a benzamide derivative is first converted to a Schiff base (imine), which then reacts with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 3-chloro-azetidinone ring. globalresearchonline.netchemijournal.com This reaction effectively incorporates the benzamide nitrogen into a strained four-membered ring, a motif known for its unique biological activities. researchgate.net

Quinazolinones : Quinazolinones are bicyclic heterocyclic compounds that can be synthesized from precursors like 2-aminobenzamides. orientjchem.orgrhhz.netbohrium.com The synthesis can proceed via condensation and cyclization reactions. For example, a 2-aminobenzamide (B116534) can react with a benzoyl chloride derivative, where the initial N-acylation is followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. orientjchem.org This strategy creates a rigid, planar structure that can present the substituents in a well-defined spatial orientation.

Thiadiazoles : 1,3,4-Thiadiazole rings are often incorporated into molecules to act as bioisosteres for amide or ester groups and to engage in specific interactions with biological targets. jocpr.com A prevalent synthetic method involves the cyclization of thiosemicarbazides, which can be prepared from carboxylic acids (or their derivatives like acid chlorides) and thiosemicarbazide. nih.gov The resulting N-acylthiosemicarbazide intermediate is then cyclized, often under acidic conditions, to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.govresearchgate.net

Exploration of Benzamide Scaffolds as Ligands and Chemical Probes

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological macromolecules. Research focuses on understanding these interactions to develop selective ligands and chemical probes for studying biological processes.

Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs). ontosight.ai The mode of interaction is governed by the specific three-dimensional arrangement of functional groups on the scaffold.

Enzyme Interactions : As enzyme inhibitors, benzamides can bind within the active site, often forming key hydrogen bonds and hydrophobic interactions. The amide N-H group and the carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. nih.gov Molecular docking studies on various benzamide derivatives have shown interactions with key amino acid residues. For example, docking simulations of benzamide inhibitors with DNA gyrase revealed that hydrophobic interactions involving the aromatic rings and hydrogen bonding from the amide linker are crucial for binding. ingentaconnect.com In another study, benzamide derivatives were designed as glucokinase activators, with docking studies confirming binding interactions within the enzyme's allosteric site. nih.govbenthamdirect.com

Receptor Interactions : In GPCRs, such as dopamine (B1211576) receptors, benzamide ligands typically bind within the transmembrane domain. nih.gov The interaction often involves hydrogen bonds with specific residues, like a conserved threonine in transmembrane helix 7, and hydrophobic interactions with aromatic residues in the binding pocket. nih.gov The orientation of the benzamide's aromatic rings and their substituents is critical for achieving high affinity and subtype selectivity. Computational studies have helped elucidate how subtle changes in the ligand structure can alter binding modes and affinities at different receptor subtypes. unica.it

A primary goal of synthesizing analogues is to establish clear structure-activity relationships (SAR), which correlate specific structural features with a measurable chemical or biological function. drugdesign.org

Enzyme Inhibition : SAR studies have provided detailed insights into the requirements for potent enzyme inhibition. For acetylcholinesterase inhibitors, it was found that the position of a side chain on the benzamide scaffold significantly influenced inhibitory activity and selectivity. nih.govtandfonline.comresearchgate.net For glycogen (B147801) phosphorylase inhibitors, a systematic modification of the benzamide scaffold led to a derivative that was nearly 100 times more potent than the initial lead compound, with molecular docking suggesting it binds at the dimer interface of the enzyme. researchgate.net

Receptor Binding Affinity : For receptor ligands, SAR is used to optimize both affinity and selectivity. In the development of antagonists for the 5-HT3 receptor, a series of novel benzamides were synthesized to establish the initial SAR, guiding further optimization. acs.org Similarly, for D4 dopamine receptor ligands, it was found that polar substituents on the benzamide ring indirectly mediate interactions with a specific threonine residue, a finding that explains the D4-subtype selectivity of certain compounds. nih.gov The table below summarizes SAR findings for a series of choline (B1196258) transporter inhibitors based on a benzamide scaffold, illustrating how modifications to the amide functionality impact potency. nih.govresearchgate.net

Table 3: Structure-Activity Relationship of Benzamide Analogues as Choline Transporter (CHT) Inhibitors

| Compound | Amide Moiety (R in -C(=O)NH-R) | IC₅₀ (µM) |

|---|---|---|

| 10a | Benzyl (B1604629) | 1.80 |

| 10b | 4-Fluorobenzyl | 0.96 |

| 10c | 4-Chlorobenzyl | 0.69 |

| 10d | 4-Bromobenzyl | 0.82 |

| 10e | 4-Trifluoromethylbenzyl | 0.44 |

| 10f | 4-Methoxybenzyl | 1.40 |

| 10g | 4-Cyanobenzyl | 0.51 |

| 10m (ML352) | 4-(Pyridin-2-yl)benzyl | 0.01 |

Data sourced from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov

This data demonstrates that substitutions on the benzylic amide moiety significantly affect inhibitory potency. Electron-withdrawing groups (F, Cl, Br, CF₃, CN) generally lead to higher potency than the unsubstituted benzyl or electron-donating methoxy group. The most potent compound, ML352, features a pyridyl group, suggesting an additional beneficial interaction within the target's binding site. nih.gov

Role as Intermediates in Advanced Organic Synthesis

The utility of a chemical compound as an intermediate in advanced organic synthesis is determined by its structural features and the reactivity of its functional groups. While specific, documented examples of this compound serving as a direct intermediate in multi-step syntheses are not extensively reported in academic literature, its chemical architecture suggests a significant potential for such applications. The structure combines a reactive chloro-substituted benzene (B151609) ring with a stable amide linkage, making it a candidate for elaboration into more complex molecular frameworks. The reactivity of its isomers and analogues, such as 2-chloro-N-(4-methoxyphenyl)benzamide and 4-chloro-N-(3-methoxyphenyl)benzamide, provides insight into its potential synthetic pathways. nih.govnih.gov

The primary reactive site for advanced synthetic transformations on the this compound scaffold is the carbon-chlorine bond on the benzoyl ring. This aryl chloride can serve as an electrophilic partner in a variety of powerful palladium-catalyzed cross-coupling reactions. acs.org Such reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, the chloro group can be targeted in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds. mdpi.com

Buchwald-Hartwig Amination: Coupling with an amine to form a new carbon-nitrogen bond, which could be used to introduce further complexity and functionality. nih.gov

Hiyama Coupling: Reaction with an organosilicon compound to create a carbon-carbon bond. umich.edunih.gov

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group.

These transformations would allow for the elaboration of the this compound core into a diverse range of derivatives with potentially interesting biological or material properties. The amide functionality is generally stable under these conditions, making it a reliable anchor throughout the synthetic sequence.

The synthesis of related benzamides often involves the straightforward acylation of an aniline (B41778) with a benzoyl chloride. For example, 4-chloro-N-(3-methoxyphenyl)benzamide can be synthesized by treating 3-methoxyaniline with 4-chorobenzoyl chloride. nih.gov A similar strategy would be employed for the synthesis of the title compound.

While direct examples are scarce, the use of structurally similar compounds as intermediates is well-documented. For instance, N-(4-methoxyphenyl)-3-chloropropionamide, which shares the N-(4-methoxyphenyl)amide moiety but has a propanoyl instead of a benzoyl group, is a key intermediate in the synthesis of the drug cilostazol. The synthesis involves an intramolecular Friedel-Crafts alkylation.

In another example, the synthesis of the anthelmintic drug Rafoxanide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, utilizes the intermediate 3-chloro-4-(4′-chlorophenoxy)aminobenzene. nih.gov This aniline derivative is then acylated with 3,5-diiodosalicylic acid to form the final product. nih.gov This highlights the importance of chloro-substituted anilines and their subsequent conversion to amides in the synthesis of complex, biologically active molecules.

The table below summarizes the synthesis of a related compound, providing a model for the potential preparative routes and subsequent reactions of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield |

|---|---|---|---|---|

| 4-Chorobenzoyl chloride | 3-Methoxyaniline | 4-Chloro-N-(3-methoxyphenyl)benzamide | Acylation | 81% |

| 3-Chloropropionyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-chloropropionamide | Acylation | 86.8% |

| 3-chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid | Rafoxanide | Acylation | 82% |

The study of structure-activity relationships (SAR) for N-substituted phenylbenzamides has revealed that modifications at various positions on both aromatic rings can significantly influence biological activity. figshare.com For many biologically active benzamides, the core structure serves as a scaffold to correctly orient substituents for interaction with biological targets. Therefore, the ability to use intermediates like this compound to systematically introduce new functional groups via cross-coupling reactions is a key strategy in medicinal chemistry for the development of novel therapeutic agents.

Future Directions in Research on 3 Chloro N 4 Methoxyphenyl Benzamide

Development of Novel and Efficient Synthetic Protocols with Reduced Environmental Impact

The traditional synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide typically involves the Schotten-Baumann reaction, where 3-chlorobenzoyl chloride is reacted with 4-methoxyaniline in the presence of a base. While effective, this method often utilizes chlorinated solvents and produces stoichiometric amounts of salt waste. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Emerging green chemistry approaches offer promising alternatives. tandfonline.comtandfonline.com These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. One such avenue is the exploration of catalytic direct amidation reactions, which form the amide bond directly from a carboxylic acid (3-chlorobenzoic acid) and an amine (4-methoxyaniline), generating water as the only byproduct. sigmaaldrich.com Various catalysts, including those based on boron sigmaaldrich.com or transition metals like ruthenium, could be investigated for this transformation. sigmaaldrich.com

Microwave-assisted organic synthesis (MAOS) represents another significant area for development. rasayanjournal.co.inresearchgate.nettandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. rasayanjournal.co.inyoutube.comyoutube.com Future studies could focus on optimizing a solvent-free or minimal-solvent microwave protocol for the synthesis of this compound.

Furthermore, the use of novel, greener acylating agents could be explored. For instance, vinyl esters, such as vinyl benzoate, have been successfully used for the N-benzoylation of various amines under solvent- and catalyst-free conditions. tandfonline.comtandfonline.com Applying this methodology to the synthesis of the target benzamide (B126) could offer a cleaner and more atom-economical pathway.

Table 1: Comparison of Synthetic Protocols for Benzamide Synthesis

| Feature | Traditional Schotten-Baumann | Catalytic Direct Amidation | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|---|

| Reactants | Acid chloride, Amine | Carboxylic acid, Amine | Acid chloride/Carboxylic acid, Amine |

| Byproducts | HCl, Salt waste | Water | Minimal |

| Solvents | Often chlorinated solvents | Greener solvents or solvent-free | Often solvent-free or minimal solvent |

| Energy Input | Conventional heating (hours) | Often requires heating | Microwave irradiation (minutes) |

| Environmental Impact | Moderate to high | Low | Low |

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Electronic Insights

While standard spectroscopic techniques like 1D NMR and FT-IR are routinely used for characterization, future research could employ more advanced methods to gain a more profound understanding of the structure and electronic nature of this compound.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, providing definitive confirmation of the compound's connectivity. nih.govnih.govomicsonline.org This level of detail is crucial for subtle structural analysis and for the characterization of any future derivatives.

In the realm of computational chemistry, Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's optimized geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental spectroscopic data. tandfonline.comtandfonline.com Future studies could extend these calculations to include Time-Dependent DFT (TD-DFT). TD-DFT is a powerful tool for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule. rsc.orgscirp.orgscirp.org This could reveal how substituents on the phenyl rings influence the molecule's photophysical properties.

Molecular Dynamics (MD) simulations could also be employed to study the conformational dynamics of this compound. tandfonline.commdpi.comrsc.orgnih.gov These simulations can provide information on the flexibility of the amide bond, the rotational barriers of the phenyl rings, and how the molecule might interact with its environment in solution.

Table 2: Advanced Techniques for Structural and Electronic Analysis

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms, unambiguous spectral assignment. nih.govnih.gov | Definitive structural confirmation and characterization of derivatives. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra, understanding of electronic transitions. rsc.orgscirp.org | Elucidation of photophysical properties and substituent effects. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, intermolecular interactions, solvent effects. tandfonline.comrsc.org | Understanding dynamic behavior and potential interactions in a biological or material context. |

Exploration of New Chemical Transformations and Derivative Design for Diverse Academic Applications

The structure of this compound offers several sites for chemical modification, opening avenues for the design and synthesis of a library of new derivatives for academic research. Future work could focus on systematically exploring reactions at these sites to generate novel compounds with potentially interesting properties.

The chloro-substituent on one of the phenyl rings is a prime target for nucleophilic aromatic substitution or for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions would allow for the introduction of a wide variety of new functional groups, such as other aryl groups, amines, or alkyl chains, thereby modulating the electronic and steric properties of the molecule.

The methoxy (B1213986) group on the other phenyl ring could be demethylated to a phenol, which could then be used as a handle for further derivatization, such as etherification or esterification. Additionally, the aromatic rings themselves are susceptible to electrophilic substitution, although the existing substituents will direct the position of any new groups.

The amide bond itself, while generally stable, can undergo specific chemical transformations. For instance, it can be reduced to the corresponding amine or be involved in cyclization reactions to form heterocyclic structures. acs.org The design of derivatives based on these transformations could lead to the discovery of new molecular frameworks. The synthesis of novel benzamide derivatives is a common strategy for developing new therapeutic agents. nih.govacs.org

The creation of a focused library of derivatives of this compound would provide a valuable resource for structure-activity relationship (SAR) studies in various academic contexts, from materials science to chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(4-methoxyphenyl)benzamide, and what coupling reagents are most effective?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 3-chlorobenzoic acid with 4-methoxyaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in anhydrous acetonitrile at low temperatures (-50°C). Post-reaction purification is achieved via column chromatography .

- Key Considerations :

- Low-temperature conditions minimize side reactions.

- Yield optimization requires stoichiometric control of DCC (1.2 equiv.) and HOBt (1.1 equiv.).

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Techniques :

- ¹H-NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm, with methoxy (-OCH₃) singlet at δ 3.8 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy group).

- Elemental Analysis : Confirms C, H, N, Cl composition within ±0.3% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.